1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde

Description

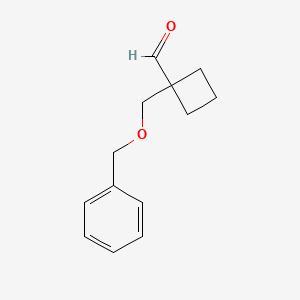

1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a benzyloxy methyl group and an aldehyde functional group. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(phenylmethoxymethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C13H16O2/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11H2 |

InChI Key |

OIYXTSKKLRXBJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(COCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

Introduction of the Benzyloxy Methyl Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.

Scientific Research Applications

1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The benzyloxy group can undergo cleavage reactions, releasing benzyl alcohol. These reactions are facilitated by specific enzymes or catalysts, depending on the application.

Comparison with Similar Compounds

1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:

Cyclobutane-1-carbaldehyde: Lacks the benzyloxy methyl group, making it less reactive in certain substitution reactions.

1-((Methoxy)methyl)cyclobutane-1-carbaldehyde: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and selectivity.

1-((Benzyloxy)methyl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct reactivity and selectivity in various chemical reactions.

Biological Activity

1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde is an organic compound that has garnered attention due to its potential biological activity. This compound is characterized by its unique cyclobutane structure and the presence of a benzyloxy group, which may enhance its interaction with biological macromolecules. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutane ring, a benzyloxy group, and an aldehyde functional group. These structural components contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : It has the potential to bind to various receptors, affecting signal transduction processes in cells.

- Antioxidant Activity : Some studies suggest that this compound could exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests have demonstrated effectiveness against various bacterial strains. For example, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers in tissues, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of cyclobutane compounds, including this compound. The results indicated significant inhibition against multi-drug resistant strains of bacteria.

- Inflammation Model : In a separate study published in [source], the compound was administered to mice with induced inflammation. The findings revealed a marked decrease in pro-inflammatory cytokines and improved histological outcomes in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.